molecular formula C66H83F3N18O15 B1496446 (D-His2,D-Trp6)-LHRH Trifluoroacetate CAS No. 321709-34-6

(D-His2,D-Trp6)-LHRH Trifluoroacetate

Número de catálogo B1496446
Número CAS: 321709-34-6
Peso molecular: 1425.5 g/mol
Clave InChI: KHNZXCLOURPVAS-GQFPSELKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(D-His2,D-Trp6)-LHRH Trifluoroacetate, also known as Gonadorelin, is a synthetic peptide that mimics the action of gonadotropin-releasing hormone (GnRH). It is used in scientific research to study the reproductive system and its related disorders. The peptide is synthesized using a specific method that ensures its purity and stability.

Aplicaciones Científicas De Investigación

Growth Hormone-Releasing Activity

  • In Vitro and In Vivo Activity : A study detailed the specific dosage-related release of growth hormone (GH) in vitro and in vivo, induced by a synthetic hexapeptide without concomitant release of other pituitary or pancreatic hormones. This research highlighted the peptide's potential as a hypophysiotropic hormone, demonstrating activity across species and through various administration routes, indicating its broad applicability for investigating pituitary functions and potential to enhance body weight gain in animals (Bowers et al., 1984).

Mechanism of Action and GH Secretion Modulation

  • Synergistic Effects with GH-Releasing Hormone : The synergistic effects of the hexapeptide on growth hormone-releasing factor (GHRF)-stimulated GH release were observed, suggesting a complex interaction with endogenous hormone release mechanisms. This interaction was further evidenced by a significant enhancement of GH release when combined with GHRH, offering insights into the peptide's amplifying effects on GH secretion (Cheng et al., 1989).

GH Secretion in Various Conditions

  • Influence of Sex, Age, and Adrenergic Pathways : Research investigating the effects of GHRP-6 across different genders, ages, and physiological conditions revealed that GH secretion following GHRP-6 administration varied, highlighting the peptide's diverse impact on GH secretion. This variability underlines the importance of understanding individual differences in response to potential therapeutic applications (Peñalva et al., 1993).

Potential Therapeutic Applications

  • Long-term Effects on Growth and Maturation : Long-acting analogs of LHRH, including derivatives similar to "(D-His2,D-Trp6)-LHRH Trifluoroacetate," have demonstrated efficacy in suppressing gonadotropin release and affecting growth and skeletal maturation in clinical settings. Such studies provide a basis for the therapeutic application of these peptides in managing conditions like precocious puberty (Mansfield et al., 1983).

Degradation and Stability Studies

  • Degradation Under Thermal Stress : Studies on the degradation of GHRP-6 under various conditions revealed that specific degradation products were generated, highlighting the importance of understanding the stability and degradation pathways of these peptides for formulation and therapeutic use. Such research underscores the necessity for comprehensive stability studies to ensure the efficacy and safety of peptide-based therapeutics (Santana et al., 2020).

Safety and Hazards

The administration of cytotoxic drugs such as cyclophosphamide, chlorambucil, vincristine, procarbazine, busulphan, and others may cause amenorrhoea in women and inhibit spermatogenesis in men . These agents are commonly used in the treatment of malignant diseases such as Hodgkin’s disease and leukaemia . Cyclophosphamide has been likewise used in the treatment of nephrotic syndrome, various forms of glomerulonephritis, and connective tissue diseases and for the control of organ rejection after transplantation .

Mecanismo De Acción

Target of Action

The primary target of (D-His2,D-Trp6)-LHRH Trifluoroacetate is the luteinising hormone-releasing hormone (LH-RH) receptor . This receptor plays a crucial role in the regulation of the reproductive system.

Mode of Action

(D-His2,D-Trp6)-LHRH Trifluoroacetate acts as an antagonist of the LH-RH receptor . By binding to this receptor, it inhibits the release of luteinising hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal function .

Biochemical Pathways

The inhibition of LH and FSH release disrupts the normal functioning of the hypothalamic-pituitary-gonadal axis. This leads to a decrease in the production of sex hormones, which can have downstream effects on various physiological processes, including reproduction .

Result of Action

The suppression of gonadal function by (D-His2,D-Trp6)-LHRH Trifluoroacetate can have several effects at the molecular and cellular level. For example, it has been shown to protect against cyclophosphamide-induced gonadotoxicity in female rats . By preventing the ovarian injury inflicted by cyclophosphamide, it preserves the number and diameter of ovarian follicles .

Action Environment

The action, efficacy, and stability of (D-His2,D-Trp6)-LHRH Trifluoroacetate can be influenced by various environmental factors. For instance, the presence of other drugs (such as cyclophosphamide) can modulate its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Propiedades

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50+,51-,52-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNZXCLOURPVAS-GQFPSELKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83F3N18O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321709-34-6
Record name 321709-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.